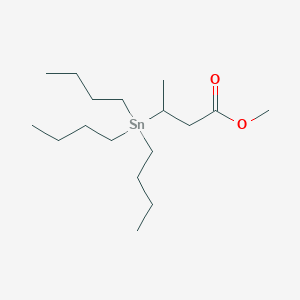
Methyl 3-(tributylstannyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tributylstannyl)butanoate: is an organotin compound that features a stannyl group attached to a butanoate ester. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Halides, alkyl groups.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substitution Products: Various substituted butanoates.
Oxidation Products: Tin oxides.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Employed in the creation of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .
Comparison with Similar Compounds
Methyl butanoate: A simple ester without the stannyl group.
Tributyltin hydride: A related organotin compound used in similar reactions.
Methyl 3-(bromomethyl)butanoate: A brominated analog used in similar synthetic applications.
Uniqueness: Methyl 3-(tributylstannyl)butanoate is unique due to the presence of the stannyl group, which imparts distinct reactivity and enables specific types of chemical transformations that are not possible with simpler esters or other organotin compounds .
Properties
CAS No. |
104108-19-2 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
methyl 3-tributylstannylbutanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
ADXXNRZSAHSOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















